Cas no 889-26-9 (1-(4-Phenoxyphenyl)propan-1-one)

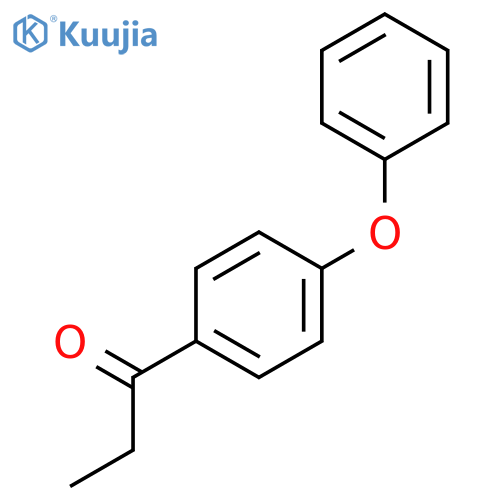

889-26-9 structure

商品名:1-(4-Phenoxyphenyl)propan-1-one

1-(4-Phenoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-Propanone,1-(4-phenoxyphenyl)-

- 4’-PHENOXYPROPIOPHENONE

- 4-phenoxypropiophenone

- 1-(4-phenoxyphenyl)proapan-1-one

- 1-(4-Phenoxy-phenyl)-propan-1-on

- 1-(4-phenoxy-phenyl)-propan-1-one

- 4'-phenoxyfuropiophenone

- 4-Phenoxypropiophenon

- 4'-phenoxy-propiophenone

- 889-26-9

- AKOS000112190

- CS-0250811

- Z285136984

- 1-(4-phenoxyphenyl)propan-1-one

- EN300-52304

- SCHEMBL1269735

- 1-(4-Phenoxyphenyl)propan-1-one

-

- インチ: InChI=1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3

- InChIKey: NFDZCBGGPZINEI-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 226.09900

- どういたいしつりょう: 226.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- PSA: 26.30000

- LogP: 4.07160

1-(4-Phenoxyphenyl)propan-1-one セキュリティ情報

1-(4-Phenoxyphenyl)propan-1-one 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-(4-Phenoxyphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P322980-250mg |

1-(4-Phenoxyphenyl)propan-1-one |

889-26-9 | 250mg |

$ 365.00 | 2022-06-03 | ||

| Enamine | EN300-52304-1.0g |

1-(4-phenoxyphenyl)propan-1-one |

889-26-9 | 95.0% | 1.0g |

$470.0 | 2025-03-21 | |

| Enamine | EN300-52304-10.0g |

1-(4-phenoxyphenyl)propan-1-one |

889-26-9 | 95.0% | 10.0g |

$2024.0 | 2025-03-21 | |

| 1PlusChem | 1P00GYPX-5g |

4-phenoxypropiophenone |

889-26-9 | 95% | 5g |

$1748.00 | 2024-04-20 | |

| Aaron | AR00GYY9-100mg |

4-phenoxypropiophenone |

889-26-9 | 95% | 100mg |

$207.00 | 2025-02-10 | |

| Aaron | AR00GYY9-50mg |

4-phenoxypropiophenone |

889-26-9 | 95% | 50mg |

$146.00 | 2025-02-10 | |

| A2B Chem LLC | AH90693-250mg |

1-(4-Phenoxyphenyl)propan-1-one |

889-26-9 | 95% | 250mg |

$233.00 | 2024-04-19 | |

| TRC | P322980-25mg |

1-(4-Phenoxyphenyl)propan-1-one |

889-26-9 | 25mg |

$ 70.00 | 2022-06-03 | ||

| Enamine | EN300-52304-0.05g |

1-(4-phenoxyphenyl)propan-1-one |

889-26-9 | 95.0% | 0.05g |

$88.0 | 2025-03-21 | |

| TRC | P322980-50mg |

1-(4-Phenoxyphenyl)propan-1-one |

889-26-9 | 50mg |

$ 95.00 | 2022-06-03 |

1-(4-Phenoxyphenyl)propan-1-one 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Louis Porte RSC Adv., 2014,4, 64506-64513

889-26-9 (1-(4-Phenoxyphenyl)propan-1-one) 関連製品

- 5031-78-7(1-(4-phenoxyphenyl)ethan-1-one)

- 100863-37-4(1-Heptanone,1-(3-methoxyphenyl)-)

- 1671-76-7(4'-Methoxyvalerophenone)

- 1226-42-2(4,4'-Dimethoxybenzil)

- 1023-17-2(1-(4-methoxyphenyl)-2-phenylethan-1-one)

- 54916-28-8(4'-(4-Methoxyphenoxy)acetophenone)

- 4160-51-4(1-(4-Methoxyphenyl)butan-1-one)

- 120-44-5(1,2-Bis(4-methoxyphenyl)ethanone)

- 2615-11-4(4,4'-Diacetyldiphenyl ether)

- 2700-47-2(6-Methoxy-2-propionaphftone)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量